N-(2-cyanophenyl)-4-ethylbenzamide
Description
N-(2-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzoyl ring. For instance, compound 1 reacts with phosphorus pentachloride (PCl₅) to form benzimidoyl chloride intermediates, which can further react with potassium thiocyanate (KSCN) to yield isothiocyanate derivatives . The structural and electronic properties of the 2-cyanophenyl group enhance reactivity in cycloaddition and heterocycle formation, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
JLFYDDOLLGUXIK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
N-(2-nitrophenyl)-4-bromo-benzamide (I)
- Key Features : Contains a nitro group (electron-withdrawing) at the 2-position and a bromo substituent at the 4-position.
- Comparison: The nitro group in I increases electrophilicity compared to the cyano group in N-(2-cyanophenyl)-4-ethylbenzamide. Bromine’s steric bulk may hinder rotational freedom, whereas the ethyl group in the target compound offers moderate steric hindrance without significantly altering electronic properties .
N-(2-chloro-4-cyanophenyl)benzamide
- Key Features: Chlorine (electron-withdrawing) at the 2-position and cyano at the 4-position.
- Comparison : The chloro substituent increases polarity and may enhance hydrogen bonding compared to the ethyl group. The dual electron-withdrawing effects (Cl and CN) in this compound contrast with the ethyl group’s mild electron-donating nature in the target molecule, leading to differences in solubility and reactivity .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Key Features : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
- Comparison: The methoxy group in 4MNB improves solubility in polar solvents, unlike the ethyl group in the target compound, which may favor lipophilicity. The nitro group’s strong electron-withdrawing effect could reduce amide resonance stability compared to the cyano group .
N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Features : Incorporates a 1,4-diazepane ring and thiophene moiety.
- The ethyl group in the target compound lacks such a heterocyclic system, limiting its direct pharmacological utility but simplifying synthesis .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Key Features : Contains a dihydrothiazolylidene ring and methoxy group.
- The methyl group in this compound is smaller than the ethyl group, leading to reduced steric effects .
Structural and Spectroscopic Data
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